H-Ala-Ala-Ala-Ala-Pro-Phe-OH
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Overview
Description
H-Ala-Ala-Ala-Ala-Pro-Phe-OH is a hexapeptide composed of six amino acids: alanine (Ala), proline (Pro), and phenylalanine (Phe). This peptide sequence is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The sequence of amino acids in this peptide is crucial for its structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-Ala-Pro-Phe-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Ala-Ala-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Amino acid substitution can be achieved using various coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives.
Scientific Research Applications
H-Ala-Ala-Ala-Ala-Pro-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used in studies of peptide synthesis, structure-activity relationships, and peptide-based materials.
Biology: The peptide is employed in research on protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: this compound is investigated for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: The peptide is utilized in the development of biomaterials, nanotechnology, and as a model compound in analytical techniques.
Mechanism of Action
The mechanism of action of H-Ala-Ala-Ala-Ala-Pro-Phe-OH involves its interaction with specific molecular targets and pathways. The presence of proline in the sequence can influence the peptide’s conformation and stability. The peptide may interact with enzymes, receptors, or other proteins, modulating their activity. For example, the peptide can inhibit or activate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Ala-OH: A dipeptide composed of two alanine residues.
H-Ala-Phe-Pro-OH: A tripeptide with alanine, phenylalanine, and proline.
Ala-Phe: A dipeptide with alanine and phenylalanine.
Uniqueness
H-Ala-Ala-Ala-Ala-Pro-Phe-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple alanine residues and the proline-phenylalanine motif can influence the peptide’s stability, conformation, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
425369-18-2 |
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Molecular Formula |
C26H38N6O7 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H38N6O7/c1-14(27)21(33)28-15(2)22(34)29-16(3)23(35)30-17(4)25(37)32-12-8-11-20(32)24(36)31-19(26(38)39)13-18-9-6-5-7-10-18/h5-7,9-10,14-17,19-20H,8,11-13,27H2,1-4H3,(H,28,33)(H,29,34)(H,30,35)(H,31,36)(H,38,39)/t14-,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
FWYLULFWVPPKHB-BGZMIMFDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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